molecular formula C17H18N2O2S B2638900 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine CAS No. 496028-79-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine

Cat. No. B2638900
CAS RN: 496028-79-6
M. Wt: 314.4
InChI Key: UIUONRDCOPVUPM-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . Another compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, also known as DMTU, is a synthetic compound that has been widely used in scientific research.


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI code: 1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of similar compounds, such as N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, has been achieved through condensation reactions, demonstrating the versatility of benzothiazole derivatives in organic synthesis (عبدالله محمد عسيري, سلمان أحمد خان, 2010).
  • Studies on the synthesis of N-substituted 6,7-dimethoxy-1,2-benzothiazin(4H)-3-one 1,1-dioxides highlight the chemical transformations possible with dimethoxyphenyl compounds, contributing to the field of heterocyclic chemistry (P. Catsoulacos, 1971).

Potential Biological Activities

Mechanism of Action

Target of Action

Similar benzothiazole-based compounds have been reported to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine tuberculosis . This suggests that the compound might interact with its targets, leading to the inhibition of the bacteria’s growth.

Biochemical Pathways

Given the potential anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might affect the pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

The molecular and cellular effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine Based on the potential anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might lead to the inhibition of M. tuberculosis growth at the molecular and cellular level.

Safety and Hazards

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is labeled as an irritant .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-20-14-8-7-12(11-15(14)21-2)9-10-18-17-19-13-5-3-4-6-16(13)22-17/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUONRDCOPVUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine

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